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molecular formula C12H9ClF3N3 B8585431 [(6-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-43-8

[(6-Chloropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No. B8585431
M. Wt: 287.67 g/mol
InChI Key: KBXQQZDDBYKFBM-UHFFFAOYSA-N
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Patent
US07026340B2

Procedure details

By using (3,3,3-trifluoropropyl)malononitrile (226 mg), N,N-dimethylformamide (5 ml), potassium carbonate (193 mg) and 2-(bromomethyl)-6-chloropyridine (335 mg) according to the similar method described in Production Example 4 was obtained 365 mg of 2-((6-chloro-2-pyridyl)methyl)-2-(3,3,3-trifluoropropyl)malononitrile represented by the following formula (the present invention compound (8)).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Quantity
335 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][CH:5]([C:8]#[N:9])[C:6]#[N:7].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[N:21]=1>CN(C)C=O>[Cl:26][C:22]1[N:21]=[C:20]([CH2:19][C:5]([CH2:4][CH2:3][C:2]([F:10])([F:11])[F:1])([C:8]#[N:9])[C:6]#[N:7])[CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
FC(CCC(C#N)C#N)(F)F
Step Two
Name
Quantity
193 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
335 mg
Type
reactant
Smiles
BrCC1=NC(=CC=C1)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)CC(C#N)(C#N)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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